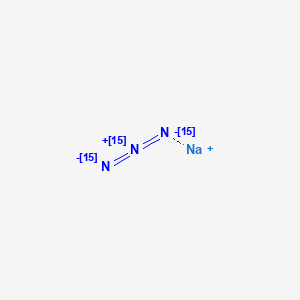
sodium;bis(15N)(azanidylidene)(15N)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, is prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite. The synthesis involves several steps, typically ranging from 3 to 5, using commercially available reagents.
Industrial Production Methods: : Industrial production of sodium;bis(15N)(azanidylidene)(15N)azanium involves strict process parameter control to ensure product quality. The compound is synthesized in flexible batch sizes to meet the varying needs of global customers.
Chemical Reactions Analysis
Types of Reactions: : Sodium;bis(15N)(azanidylidene)(15N)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can convert the azide group into amines or other nitrogen derivatives.
Substitution: The azide group can be substituted with other functional groups to form a wide range of derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoromethylazoalkanes, which react with sodium azide to form 5-azidotetrazoles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: : Major products formed from these reactions include various azide derivatives, which are used in synthetic methodologies leading to acyclic and cyclic nitrogen compounds.
Scientific Research Applications
Chemistry: : In chemistry, sodium;bis(15N)(azanidylidene)(15N)azanium is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: : In biological research, the compound is used for metabolic pathway studies through stable isotope labeling. It helps researchers understand the metabolic processes in vivo safely.
Medicine: : In medicine, this compound is used in clinical diagnostics, including imaging, diagnosis, and newborn screening. It is also involved in the synthesis of drugs such as Zidovudin (AZT), an anti-AIDS medication, and Oseltamivir (Tamiflu), an anti-influenza drug.
Industry: : Industrially, the compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination. It is also employed in the preparation of various azide derivatives used in different industrial applications.
Mechanism of Action
The mechanism of action of sodium;bis(15N)(azanidylidene)(15N)azanium involves its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI). The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tags for this imaging technique. The compound exhibits long-lasting hyperpolarization lifetimes and high polarization levels, making it a powerful spin storage for hyperpolarization.
Comparison with Similar Compounds
Similar Compounds
Sodium Azide: The non-isotopically labeled version of sodium;bis(15N)(azanidylidene)(15N)azanium.
Potassium Azide: Another azide compound with similar chemical properties but different cation.
Lithium Azide: Similar to sodium azide but with lithium as the cation.
Uniqueness: : this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and hyperpolarized MRI applications. The isotopic labeling allows for more precise studies of metabolic pathways and reaction mechanisms compared to non-labeled azide compounds.
Properties
Molecular Formula |
N3Na |
|---|---|
Molecular Weight |
67.9900960 g/mol |
IUPAC Name |
sodium;bis(15N)(azanidylidene)(15N)azanium |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
InChI Key |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
Isomeric SMILES |
[15N-]=[15N+]=[15N-].[Na+] |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















